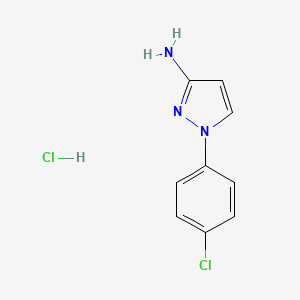
1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- Synthesis of New Isoquinolines and Antitumor Agents : A study by Prabakaran, Manivel, and Khan (2010) focused on synthesizing new isoquinolines, including 3-(4-chlorophenyl)-1H-pyrazol derivatives, which showed potential as antitumor agents (Prabakaran, Manivel, & Khan, 2010).
- Development of Antitumor Pyrazoles : Rostom (2010) synthesized 1-(4-chlorophenyl)-1H-pyrazol derivatives linked to nitrogenous heterocycles. These compounds exhibited significant antitumor potential against various tumor cell lines (Rostom, 2010).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives, including 3-(4-chlorophenyl)-1H-pyrazol, which showed potent antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure and Pharmacophore Studies
- Crystal Structure Analysis of Pyrazole Derivatives : Titi et al. (2020) analyzed the crystal structure of pyrazole derivatives, providing insights into their biological activity against breast cancer and microbes (Titi et al., 2020).
- Identification of Pharmacophore Sites : The study of pyrazole derivatives by Naveen et al. (2018) identified key pharmacophore sites for antitumor, antifungal, and antibacterial activities (Naveen et al., 2018).
Novel Syntheses and Chemical Properties
- Efficient Synthesis of Functionalized Pyrazoles : Shawali, Farghaly, and Aldahshoury (2010) reported an efficient method for synthesizing novel 3-heteroaryl-pyrazoles, providing insights into the chemical properties of these compounds (Shawali, Farghaly, & Aldahshoury, 2010).
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can act as an antagonist/inverse agonist at h3 receptors . This means that they can bind to these receptors and either block their activity or cause an effect opposite to that which would usually be expected.
Biochemical Pathways
It is known that the antagonistic/inverse agonistic activity at h3 receptors can increase histamine synthesis and release . This can lead to increased communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
It is known that the increased histamine synthesis and release caused by the antagonistic/inverse agonistic activity at h3 receptors can lead to increased communication to neurons in brain regions important for sleep and wakefulness .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAUAOTMHJJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

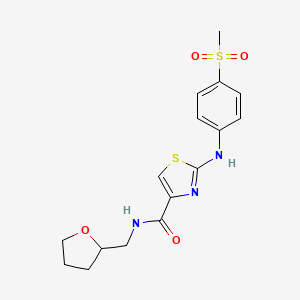
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)
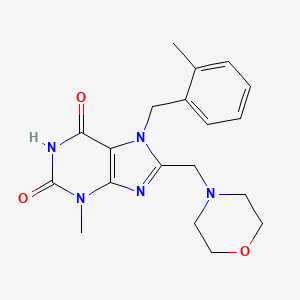



![3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one](/img/structure/B3014718.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B3014719.png)
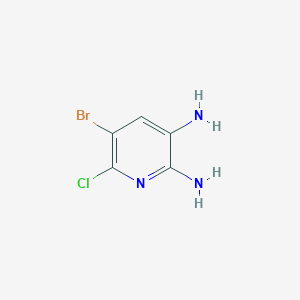
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)

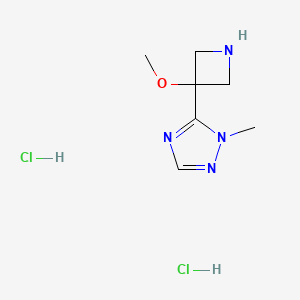
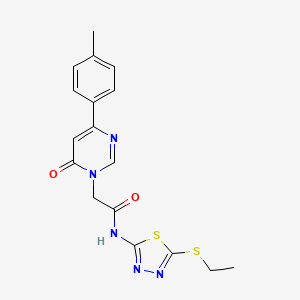
![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)